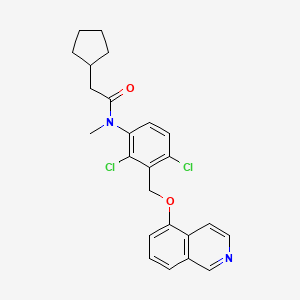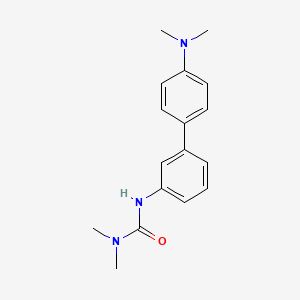
Atglistatina
Descripción general
Descripción
Atglistatina es un inhibidor de molécula pequeña que se dirige específicamente a la lipasa de triglicéridos adiposos (ATGL). ATGL es una enzima crucial involucrada en la movilización de ácidos grasos a partir de las reservas de triglicéridos celulares. Al inhibir ATGL, la this compound reduce la movilización de ácidos grasos, convirtiéndola en una herramienta valiosa para estudiar el metabolismo lipídico y las posibles aplicaciones terapéuticas para los trastornos metabólicos .
Aplicaciones Científicas De Investigación
Atglistatina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como una herramienta para estudiar el metabolismo lipídico y el papel de ATGL en varias vías bioquímicas.
Biología: Ayuda a comprender la regulación del almacenamiento y la movilización de lípidos en las células.
Medicina: Se investiga para posibles aplicaciones terapéuticas en el tratamiento de trastornos metabólicos como la obesidad, la resistencia a la insulina y las enfermedades cardíacas.
Industria: Utilizado en el desarrollo de nuevos medicamentos que se dirigen al metabolismo lipídico
Mecanismo De Acción
Atglistatina ejerce sus efectos inhibiendo selectivamente la lipasa de triglicéridos adiposos (ATGL). ATGL es responsable del paso inicial en el catabolismo de triglicéridos, convirtiendo los triglicéridos en diacilgliceroles y ácidos grasos libres. Al inhibir ATGL, this compound reduce la liberación de ácidos grasos del tejido adiposo, afectando así el metabolismo lipídico. Esta inhibición puede conducir a una reducción de la lipotoxicidad y funciones metabólicas mejoradas en varios tejidos .
Compuestos Similares:
Filirina: Otro inhibidor de la lipasa de triglicéridos adiposos, que muestra efectos inhibitorios similares sobre ATGL.
NG-497: Un inhibidor de molécula pequeña que se dirige a la ATGL humana, con propiedades de inhibición selectiva
Singularidad de this compound: this compound es única en su alta selectividad para ATGL y su capacidad para reducir la movilización de ácidos grasos tanto in vitro como in vivo. Esta selectividad la convierte en una herramienta valiosa para estudiar el metabolismo lipídico y desarrollar posibles aplicaciones terapéuticas .
Análisis Bioquímico
Biochemical Properties
Atglistatin functions as a potent and selective inhibitor of adipose triglyceride lipase. By inhibiting adipose triglyceride lipase, Atglistatin effectively reduces the hydrolysis of triglycerides, leading to decreased levels of free fatty acids and glycerol. This inhibition has been shown to impact several biochemical pathways and interactions with other biomolecules. For instance, Atglistatin-treated organisms exhibit elevated levels of hormone-sensitive lipase, another enzyme involved in lipid metabolism. Additionally, Atglistatin influences the activity of autophagy-related proteins, such as microtubule-associated proteins 1A/1B light chain 3B, which are involved in the degradation of cellular components .
Cellular Effects
Atglistatin has profound effects on various cell types and cellular processes. In adipocytes, the inhibition of adipose triglyceride lipase by Atglistatin leads to the accumulation of triglycerides, resulting in increased lipid droplet formation. This accumulation can cause oxidative stress and inflammation in cells. Furthermore, Atglistatin has been shown to affect cellular respiration by reducing oxygen consumption and fatty acid β-oxidation. In endothelial cells, Atglistatin impairs endothelial barrier function and exacerbates postprandial endothelial dysfunction when combined with lipid overload .
Molecular Mechanism
The molecular mechanism of Atglistatin involves its binding to the active site of adipose triglyceride lipase, thereby preventing the enzyme from catalyzing the hydrolysis of triglycerides. This inhibition leads to a decrease in the production of free fatty acids and glycerol. Atglistatin also influences the expression and phosphorylation of hormone-sensitive lipase, which compensates for the reduced activity of adipose triglyceride lipase. Additionally, Atglistatin affects the autophagy pathway by reducing the levels of microtubule-associated proteins 1A/1B light chain 3B, thereby impacting the degradation of cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Atglistatin have been observed to change over time. Short-term exposure to Atglistatin results in the accumulation of triglycerides and reduced fatty acid β-oxidation. Over longer periods, Atglistatin-treated organisms exhibit increased oxidative stress and inflammation. The stability of Atglistatin in laboratory conditions has been shown to be relatively high, with minimal degradation over time. Prolonged exposure to Atglistatin can lead to adaptive responses in cells, such as increased expression of compensatory enzymes like hormone-sensitive lipase .
Dosage Effects in Animal Models
The effects of Atglistatin vary with different dosages in animal models. At lower doses, Atglistatin effectively inhibits adipose triglyceride lipase without causing significant adverse effects. At higher doses, Atglistatin can lead to severe fat accumulation, oxidative stress, and inflammation. In some cases, high doses of Atglistatin have been associated with impaired cardiac function and increased cardiac hypertrophy in animal models . These findings highlight the importance of carefully titrating the dosage of Atglistatin to achieve the desired effects without causing toxicity.
Metabolic Pathways
Atglistatin is involved in several metabolic pathways, primarily those related to lipid metabolism. By inhibiting adipose triglyceride lipase, Atglistatin reduces the hydrolysis of triglycerides, leading to decreased levels of free fatty acids and glycerol. This inhibition affects the overall metabolic flux, as the reduced availability of free fatty acids impacts β-oxidation and energy production. Additionally, Atglistatin influences the autophagy pathway by reducing the levels of microtubule-associated proteins 1A/1B light chain 3B, which are involved in the degradation of cellular components .
Transport and Distribution
Atglistatin is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells. Once inside the cells, Atglistatin accumulates in lipid droplets, where it exerts its inhibitory effects on adipose triglyceride lipase. The distribution of Atglistatin within tissues is influenced by factors such as tissue-specific expression of transporters and binding proteins .
Subcellular Localization
The subcellular localization of Atglistatin is primarily within lipid droplets, where it inhibits adipose triglyceride lipase. This localization is facilitated by targeting signals and post-translational modifications that direct Atglistatin to lipid droplets. The activity and function of Atglistatin are closely linked to its localization within these organelles, as the inhibition of adipose triglyceride lipase occurs at the site of triglyceride storage and hydrolysis .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de Atglistatina involucra varios pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura central a través de una serie de reacciones de condensación y ciclización. El producto final se obtiene después de la purificación mediante técnicas cromatográficas .
Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para el rendimiento y la pureza, a menudo involucrando sistemas de síntesis y purificación automatizados. Las condiciones de reacción se controlan cuidadosamente para garantizar la consistencia y la calidad del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: Atglistatina experimenta principalmente reacciones típicas de pequeñas moléculas orgánicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.
Sustitución: this compound puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones apropiadas.
Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas de this compound .
Comparación Con Compuestos Similares
Phillyrin: Another inhibitor of adipose triglyceride lipase, showing similar inhibitory effects on ATGL.
NG-497: A small-molecule inhibitor targeting human ATGL, with selective inhibition properties
Uniqueness of Atglistatin: Atglistatin is unique in its high selectivity for ATGL and its ability to reduce fatty acid mobilization both in vitro and in vivo. This selectivity makes it a valuable tool for studying lipid metabolism and developing potential therapeutic applications .
Propiedades
IUPAC Name |
3-[3-[4-(dimethylamino)phenyl]phenyl]-1,1-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-19(2)16-10-8-13(9-11-16)14-6-5-7-15(12-14)18-17(21)20(3)4/h5-12H,1-4H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOPBSAJHCUSAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1469924-27-3 | |
| Record name | 1469924-27-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


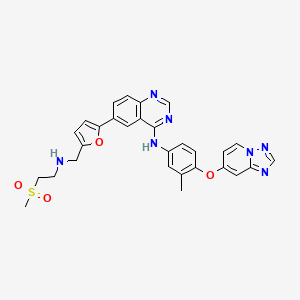


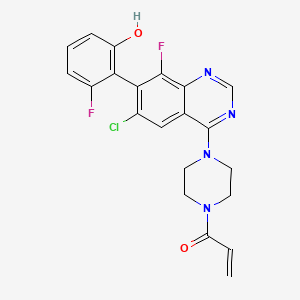
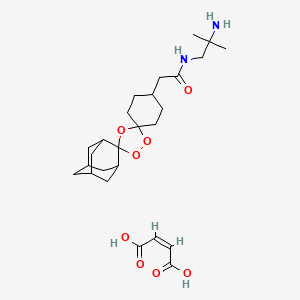

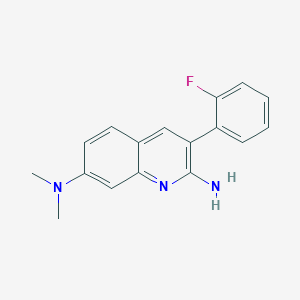

![2-(4-bromo-2,5-difluorophenyl)-6-methyl-N-[2-(1-oxidopyridin-1-ium-3-yl)ethyl]pyrimidin-4-amine](/img/structure/B605602.png)
